Product packaging for 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 1052564-96-1)

1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B3208699
CAS No.: 1052564-96-1
M. Wt: 167.21 g/mol
InChI Key: ULUVRBKBIJMHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Oxolan-3-ylmethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is supplied as a high-purity material for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this compound for its molecular structure, which features a pyrazol-5-amine group linked to an oxolane (tetrahydrofuran) ring via a methylene spacer . This unique architecture makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry, particularly for the exploration of novel heterocyclic compounds. The presence of both hydrogen bond donor and acceptor sites within the molecule can be utilized to modulate its physicochemical properties and interaction with biological targets. Potential research applications include its use as a precursor in the synthesis of more complex molecules for various investigational studies. The compound's structural motif is commonly investigated in the development of pharmaceutical candidates and agrochemicals. For precise handling and storage information, researchers should refer to the associated Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O B3208699 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 1052564-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-1-3-10-11(8)5-7-2-4-12-6-7/h1,3,7H,2,4-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUVRBKBIJMHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223209
Record name 1-[(Tetrahydro-3-furanyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052564-96-1
Record name 1-[(Tetrahydro-3-furanyl)methyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052564-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Tetrahydro-3-furanyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Oxolan 3 Ylmethyl 1h Pyrazol 5 Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine reveals two primary strategic disconnections. The first is the C-N bond linking the oxolane ring to the pyrazole (B372694) nitrogen. The second involves breaking the pyrazole ring itself to identify suitable acyclic precursors.

Identification of Key Synthetic Challenges and Proposed Solutions

The synthesis of this target molecule presents two significant challenges:

Formation of the Pyrazole-5-amine Core: The construction of the pyrazole ring must yield the desired 5-amino substitution pattern. The most reliable solution for this is the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach embeds the 5-amino group from the outset.

Regioselective N-Alkylation: Asymmetrically substituted pyrazoles, such as the parent 1H-pyrazol-5-amine, have two distinct ring nitrogens (N1 and N2) that can be alkylated. Achieving selective alkylation at the N1 position is a common challenge in pyrazole chemistry. nih.gov Solutions to this problem often involve controlling reaction conditions such as the base and solvent, or using directing groups. acs.orgbeilstein-journals.org More advanced methods employ enzymatic or catalyst-controlled alkylation to achieve high regioselectivity. nih.gov

Precursor Fragment Identification and Starting Material Considerations

Based on the strategic disconnections, the target molecule can be broken down into two key fragments:

The Pyrazole-5-amine Scaffold: This fragment, 1H-pyrazol-5-amine, serves as the core heterocycle. It can be synthesized or used as a starting point for alkylation.

The (Oxolan-3-yl)methyl Substituent: This fragment requires a reactive handle to facilitate the C-N bond formation. A suitable precursor is an electrophile such as (oxolan-3-yl)methyl bromide or (oxolan-3-yl)methyl tosylate . This electrophile can be prepared from the commercially available (S)-(+)-3-Hydroxytetrahydrofuran or its corresponding racemic alcohol. chemicalbook.com

Classical and Modern Synthetic Routes to the Core Pyrazole Amine Scaffold

The synthesis of the pyrazole-5-amine core is a well-established area of heterocyclic chemistry, with several reliable methods available.

Cyclization Reactions for Pyrazole Ring Formation

The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine . nih.gov The reaction proceeds through the initial formation of a hydrazone intermediate at the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.govbeilstein-journals.org This method is robust and accommodates a wide range of substituents on the β-ketonitrile precursor.

Alternative precursors for pyrazole ring formation include α,β-unsaturated nitriles, which can also react with hydrazines to yield aminopyrazoles. chim.it In some modern approaches, isoxazoles are used as synthetic equivalents of β-ketonitriles; they undergo a ring-opening/ring-closing sequence with hydrazine to form the corresponding 5-aminopyrazole. chim.it

Table 1: Selected Cyclization Reactions for Pyrazole-5-amine Synthesis

Precursor 1Precursor 2ProductKey FeaturesReferences
β-KetonitrileHydrazine5-AminopyrazoleHighly versatile and widely used method. nih.gov, beilstein-journals.org
α,β-Unsaturated NitrileHydrazineAminopyrazoleUseful for specific substitution patterns. chim.it
Isoxazole (B147169)Hydrazine5-AminopyrazoleRing-opening/ring-closing cascade; avoids direct handling of β-ketonitriles. chim.it
Malononitrile DerivativeHydrazine3,5-DiaminopyrazoleProvides access to diaminopyrazoles. researchgate.net

Amination Strategies for the Pyrazole-5-amine Moiety

The 5-amino group is typically incorporated into the pyrazole ring during the cyclization step rather than being added to a pre-formed pyrazole. This is achieved by using precursors that contain the necessary nitrogen functionality.

Incorporation during Cyclization: As detailed above, the reaction of β-ketonitriles or related compounds with hydrazine hydrate (B1144303) directly installs the amino group at the 5-position of the resulting pyrazole. nih.gov The nitrile group of the precursor becomes the source of the C5 carbon and the amino group nitrogen. This is the most direct and common strategy.

Direct Amination (Less Common for 5-position): While direct amination of aromatic rings is possible, it is not a standard approach for the synthesis of 5-aminopyrazoles due to the high reactivity of the pyrazole ring towards other reactions and potential regioselectivity issues. The more common methods build the ring with the amine group already in place. However, modern methods for the electrophilic amination of primary amines can be used to generate substituted hydrazines in situ, which can then be used in one-pot pyrazole syntheses. nih.gov

Table 2: Comparison of Amination Strategies

StrategyDescriptionAdvantagesDisadvantages
Incorporation via Cyclization The amino group is introduced from a nitrile precursor during the initial ring formation with hydrazine.High efficiency, excellent regiocontrol for the 5-amino position, widely applicable.Requires synthesis of the appropriate nitrile-containing precursor.
Direct Amination Introduction of an amino group onto a pre-existing pyrazole ring.Potentially useful for late-stage functionalization.Rarely used for the 5-position; challenges with regioselectivity and side reactions.

Introduction of the Oxolan-3-ylmethyl Substituent

Once the 1H-pyrazol-5-amine scaffold is obtained, the final step is the introduction of the (oxolan-3-yl)methyl group at the N1 position. This is typically achieved via an N-alkylation reaction .

The reaction involves treating the 1H-pyrazol-5-amine with an alkylating agent like (oxolan-3-yl)methyl bromide or another halide/sulfonate ester in the presence of a base. mdpi.com The choice of base and solvent is critical for controlling the regioselectivity of the alkylation. organic-chemistry.org Aprotic solvents like DMF or DMSO are often used. acs.orgorganic-chemistry.org

A significant challenge is the potential for alkylation at either the N1 or N2 position of the pyrazole ring. For 3-substituted pyrazoles, steric hindrance can direct the alkylating agent to the less hindered N1 position. mdpi.com The amino group at C5 may also influence the electronic properties and reactivity of the ring nitrogens. To ensure high regioselectivity for the N1 isomer, various strategies have been developed, including the use of specific base/solvent systems, protecting groups, or advanced catalytic methods that offer precise control over the reaction outcome. nih.govacs.org For instance, using K₂CO₃ in DMSO has proven effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles. acs.org

Table 3: Representative Conditions for N-Alkylation of Pyrazoles

Alkylating AgentBaseSolventKey FeaturesReferences
Alkyl HalideK₂CO₃DMSOGood regioselectivity for N1-alkylation of 3-substituted pyrazoles. acs.org
Alkyl HalideNaHTHFA strong base system often used for deprotonation prior to alkylation. beilstein-journals.org
TrichloroacetimidateBrønsted Acid (e.g., CSA)DCEAcid-catalyzed method, avoids strong bases. mdpi.com, semanticscholar.org
Alkyl HalideEnzyme CascadeBufferBiocatalytic method offering exceptionally high regioselectivity. nih.gov

Alkylation and Coupling Reactions for Side Chain Attachment

The introduction of the oxolan-3-ylmethyl side chain onto the pyrazole nitrogen is typically achieved through N-alkylation. This standard method involves the reaction of a pre-formed 1H-pyrazol-5-amine with an appropriate alkylating agent, such as 3-(bromomethyl)oxolane or 3-(tosyloxymethyl)oxolane, in the presence of a base. The base deprotonates the pyrazole ring's N-H group, creating a nucleophilic nitrogen that attacks the electrophilic carbon of the alkylating agent. pharmaguideline.com The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.

While direct alkylation is common, other coupling reactions can be employed for synthesizing N-substituted pyrazoles. Palladium- or copper-catalyzed C-N coupling reactions are powerful methods for forming N-aryl bonds and can sometimes be adapted for N-alkylation. nih.gov For instance, palladium-catalyzed reactions have been developed for the C-H allylation and benzylation of pyrazoles, demonstrating the capacity for C-N bond formation under catalytic conditions. researchgate.net However, for a simple, non-aromatic side chain like oxolan-3-ylmethyl, direct alkylation with an alkyl halide remains the more straightforward and common approach.

Enzymatic catalysis also presents a selective method for pyrazole alkylation. Engineered enzymes in a cascade system can achieve catalyst-controlled N-alkylation using simple haloalkanes, offering high regioselectivity under mild conditions. researchgate.net This bio-catalytic approach could, in principle, be adapted for the synthesis of this compound.

Table 1: Comparison of General N-Alkylation Strategies for Pyrazoles

MethodReagentsTypical ConditionsAdvantagesReference
Classical N-AlkylationPyrazole, Alkyl Halide, Base (e.g., K₂CO₃, NaH)Organic solvent (e.g., DMF, Acetonitrile), RT to elevated temp.Straightforward, widely applicable. pharmaguideline.com
Enzymatic AlkylationPyrazole, Haloalkane, Engineered Enzymes (e.g., NSA-synthase)Aqueous buffer, 30-37 °CHigh regioselectivity, mild conditions, green approach. researchgate.net
CuI-Catalyzed Coupling4-Iodopyrazole, Alcohol, Base (e.g., t-BuOK)CuI catalyst, Ligand, High temperature (e.g., 130 °C), MicrowaveDirect use of alcohols, good for specific substitutions. nih.gov

Stereochemical Control in Oxolane Moiety Incorporation

The oxolan-3-ylmethyl group contains a stereocenter at the C3 position of the oxolane ring. Controlling the stereochemistry of this moiety is crucial for producing enantiomerically pure final compounds, which is often a requirement for pharmaceutical applications. Achieving stereochemical control in the incorporation of the oxolane moiety typically relies on using an enantiomerically pure starting material.

The synthesis would begin with a chiral precursor, such as (R)- or (S)-3-hydroxymethyloxolane. This chiral alcohol can be converted into a good leaving group, for example, by tosylation to form (R)- or (S)-oxolan-3-ylmethyl tosylate, or by conversion to a halide like (R)- or (S)-3-(bromomethyl)oxolane. This chirally defined electrophile is then used in the N-alkylation reaction with 5-aminopyrazole. Since the alkylation reaction does not typically affect the existing stereocenter on the oxolane ring, the stereochemistry of the starting material is transferred directly to the final product. This strategy ensures the production of the desired enantiomer of this compound. Asymmetric synthesis methods to create the chiral oxolane ring itself are also a key aspect of this control.

Advanced Synthetic Strategies and Method Development

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and scalable processes. For the synthesis of this compound and its derivatives, advanced strategies such as green chemistry, flow processing, and novel catalytic systems are being implemented.

Green Chemistry Approaches in Compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For pyrazole synthesis, this involves using safer solvents, alternative energy sources, and catalytic methods to improve atom economy. nih.govacs.org

One significant advancement is the use of water as a solvent for pyrazole synthesis, which avoids the use of toxic and volatile organic solvents. acs.orgthieme-connect.com Multicomponent reactions (MCRs) performed in water represent a particularly green approach, offering high atom economy and simplified workup procedures. acs.org

Alternative energy sources like microwave irradiation and ultrasound have been successfully applied to pyrazole synthesis. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.govresearchgate.net Similarly, ultrasound-assisted reactions can enhance reaction rates and yields. nih.govorientjchem.org These techniques are applicable to both the initial pyrazole ring formation and subsequent functionalization steps.

Table 2: Green Synthetic Methods for Pyrazole Derivatives

TechniqueTypical ConditionsAdvantagesReference
Microwave-Assisted SynthesisSolvent-free or in green solvents (e.g., water, ethanol); reaction times of minutes.Rapid heating, reduced reaction times, higher yields, cleaner reactions. nih.gov
Ultrasound-Assisted SynthesisAqueous media or organic solvents at room or slightly elevated temperatures.Accelerated reaction rates, improved yields, simple setup. nih.govorientjchem.org
Synthesis in WaterUse of water as a solvent, often with a catalyst.Environmentally benign, safe, low cost, simplifies purification. acs.orgthieme-connect.com
Solvent-Free SynthesisNeat reagents mixed and heated (conventionally or via microwave).Eliminates solvent waste, easy work-up, high efficiency. researchgate.netnih.gov

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and seamless scalability. galchimia.com This technology is particularly well-suited for the multi-step synthesis of heterocyclic compounds like pyrazoles. mdpi.comrsc.org

The synthesis of this compound can be adapted to a continuous flow system. For example, the formation of an intermediate enaminone from a ketone, followed by its condensation with hydrazine to form the pyrazole ring, can be performed sequentially in connected flow reactors. galchimia.com Subsequent N-alkylation could be integrated as a downstream module. nih.gov Operating at elevated temperatures and pressures in sealed flow reactors can accelerate reaction kinetics, often reducing the need for catalysts and shortening residence times to mere minutes. nih.govacs.org This approach allows for rapid optimization and can generate significant quantities of material from a small, automated footprint. acs.orgrsc.org

Catalytic Approaches to Enhance Yields and Selectivity

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In pyrazole synthesis, catalysts are used to control regioselectivity, improve yields, and allow for milder reaction conditions. A wide array of catalysts, including transition metals, N-heterocyclic carbenes (NHCs), and nanocatalysts, have been employed. nih.govmdpi.com

For the initial pyrazole ring formation, such as in the Knorr synthesis, simple acid or base catalysis is often sufficient. youtube.com However, more advanced catalytic systems are used for complex transformations. Copper and palladium catalysts are widely used for various coupling and cyclization reactions to form and functionalize pyrazoles. nih.govrsc.orgorganic-chemistry.org For instance, copper-catalyzed cycloaddition of sydnones and terminal alkynes provides a regioselective route to 1,4-disubstituted pyrazoles, which has been successfully implemented in continuous flow systems. mdpi.comrsc.org Silver-catalyzed reactions have been shown to be highly efficient for the synthesis of trifluoromethyl-pyrazoles, achieving high yields and regioselectivity at room temperature. mdpi.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric synthesis, including the construction of chiral pyrazole-containing molecules with excellent enantioselectivity. acs.org For green chemistry applications, heterogeneous nanocatalysts are of great interest as they are easily recoverable and reusable, reducing waste and cost. acs.orgnih.gov

Table 3: Catalytic Systems in Pyrazole Synthesis

Catalyst TypeExample CatalystApplicationAdvantagesReference
CopperCuI, Cu₂OCycloadditions, C-N coupling, oxidative cyclization.Inexpensive, versatile, good for flow chemistry. mdpi.comrsc.orgresearchgate.net
PalladiumPd(OAc)₂C-H functionalization (arylation, alkenylation).High efficiency for C-C and C-H bond functionalization. researchgate.net
SilverAgOTfRegioselective synthesis of CF₃-pyrazoles.High speed and yields at room temperature. mdpi.com
OrganocatalystN-Heterocyclic Carbene (NHC)Asymmetric synthesis of chiral pyrazoles.Metal-free, high enantioselectivity. acs.org
Nanocatalystnano-ZnO, Magnetic nano-[CoFe₂O₄]Multicomponent reactions.Environmentally friendly, reusable, high efficiency. nih.govmdpi.com

Scale-Up Considerations for Laboratory Research Quantities

Transitioning the synthesis of a compound from a small, discovery scale (milligrams) to larger, laboratory research quantities (grams to hundreds of grams) presents several challenges. For the synthesis of this compound, key considerations include managing reaction exotherms, ensuring efficient mixing, and developing scalable purification strategies.

In batch synthesis, reactions that are easily managed on a small scale can become hazardous when scaled up due to changes in the surface-area-to-volume ratio, which can lead to poor heat dissipation and potential thermal runaway. The addition of reagents and control of reaction temperature must be carefully managed.

Purification is another major hurdle. While flash chromatography is convenient for small quantities, it becomes costly, time-consuming, and generates significant waste at larger scales. Developing a robust crystallization procedure for the final product or key intermediates is highly desirable for efficient and scalable purification.

Continuous flow chemistry offers a compelling solution to many scale-up challenges. acs.org The excellent heat transfer and mixing in microreactors mitigate safety risks associated with exothermic reactions. Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than re-developing the process in larger vessels. rsc.org This makes flow synthesis a practical and efficient method for producing kilogram quantities of materials for advanced laboratory research or preclinical studies. acs.orgmdpi.com

Optimization of Reaction Conditions for Increased Throughput

To enhance the efficiency and throughput of the synthesis of this compound, several reaction parameters can be systematically optimized. High-throughput screening (HTS) techniques and Design of Experiments (DoE) methodologies are powerful tools to rapidly identify optimal conditions. youtube.comnih.govyoutube.com

Key Parameters for Optimization:

Catalyst Screening: While many pyrazole syntheses can proceed without a catalyst, the use of both acid and base catalysts can significantly influence reaction rates and regioselectivity. For instance, nano-ZnO has been employed as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com A high-throughput screening of various Lewis and Brønsted acids, as well as organic and inorganic bases, could identify a catalyst that accelerates the condensation and cyclization steps. youtube.com

Solvent Selection: The choice of solvent can impact reactant solubility, reaction temperature, and the stability of intermediates. While alcohols like ethanol (B145695) are common, greener solvents or even solvent-free conditions should be explored. chiralpedia.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often by a factor of ten, for the synthesis of aminopyrazoles. researchgate.netchim.it

Temperature and Reaction Time: A DoE approach can be used to map the relationship between temperature, reaction time, and product yield/purity. This allows for the identification of the optimal balance to maximize throughput without compromising the quality of the final product. youtube.com

Reactant Stoichiometry: Fine-tuning the molar ratios of the (oxolan-3-yl)methylhydrazine and the β-ketonitrile can improve yield and minimize the formation of byproducts resulting from side reactions.

The table below illustrates a hypothetical Design of Experiments (DoE) matrix for optimizing the synthesis, focusing on key variables.

ExperimentCatalystSolventTemperature (°C)Time (h)Molar Ratio (Hydrazine:Ketonitrile)
1NoneEthanol80121:1
2Acetic AcidToluene11081:1.2
3PiperidineMethanol65101.2:1
4Nano-ZnOAcetonitrile (B52724)8261:1
5None (MW)Ethanol1200.51:1.1
6Acetic Acid (MW)Toluene1500.31.1:1

This table is a representative example of a DoE approach and does not reflect actual experimental data.

By analyzing the outcomes of these varied conditions, a response surface can be generated to predict the optimal combination of factors for maximizing the throughput of this compound synthesis. youtube.com

Methodologies for Purity Assessment in Research-Scale Synthesis

Ensuring the purity of this compound at the research scale is critical for accurate biological evaluation and further synthetic transformations. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the workhorse techniques for purity assessment. Due to the polar nature of the target compound, containing an amine and an ether, a polar-modified stationary phase or a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and peak shape than a standard C18 column. An ACQUITY UPLC BEH Amide column, for example, is suitable for the analysis of highly polar cationic compounds. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. nih.govresearchgate.net

Chiral HPLC: Since the oxolane ring contains a stereocenter, this compound is a chiral molecule. If synthesized from a racemic starting material, the product will be a racemic mixture. Chiral HPLC is essential to separate and quantify the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are effective for resolving a wide range of chiral compounds, including pyrazole derivatives. nih.govacs.orgcsfarmacie.cz Both normal-phase and polar organic modes can be explored to achieve baseline separation. nih.govacs.org Supercritical fluid chromatography (SFC) with a chiral stationary phase can be a faster and greener alternative for both analytical and preparative-scale separations. chromatographyonline.com

The following table provides a hypothetical set of HPLC conditions for the analysis of this compound.

ParameterAchiral (Purity) AnalysisChiral (Enantiomeric Excess) Analysis
Column UPLC BEH Amide, 1.7 µm, 2.1 x 50 mmLux Cellulose-2, 5 µm, 4.6 x 250 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0n-Hexane
Mobile Phase B AcetonitrileIsopropanol
Gradient/Isocratic Gradient: 5% to 95% B over 5 minIsocratic: 90:10 (A:B)
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV at 254 nm and/or MSUV at 254 nm

This table is a representative example and does not reflect actual experimental data.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. For purity assessment, Quantitative NMR (qNMR) is a powerful, primary method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte. bruker.comnih.govnih.govox.ac.uk By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the target compound can be calculated by comparing the integral of a specific analyte proton signal to that of a proton signal from the internal standard. acs.org

Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS or UPLC-MS), mass spectrometry provides molecular weight confirmation and can detect impurities at very low levels. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compound. nih.govmdpi.com

By employing a combination of these methodologies, the purity of research-scale batches of this compound can be accurately and reliably determined.

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing information about its electronic properties and energy.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior.

Computational Modeling of Solvent Effects on Molecular Conformation

The three-dimensional conformation of 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine is crucial for its interaction with biological targets. The surrounding solvent environment can significantly influence this conformation. Computational modeling allows for the investigation of these solvent effects through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

In these models, the solvent can be represented either explicitly, with individual solvent molecules surrounding the solute, or implicitly, as a continuous medium with specific dielectric properties. By calculating the potential energy of the compound in various solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide), researchers can predict the most stable conformations. For instance, the flexible oxolane and methylamine (B109427) groups are subject to conformational changes to minimize steric hindrance and optimize solvation. In polar solvents, conformations that expose the polar amine and ether oxygen to the solvent for hydrogen bonding would be favored. Conversely, in non-polar environments, a more compact conformation might be adopted.

A computational study on the gold(I) catalyzed cycloisomerization of other heterocyclic compounds demonstrated how non-covalent interactions with solvent molecules can influence reaction mechanisms and molecular arrangements. researchgate.net Similar principles apply to the conformational stability of this compound, where solvent interactions are key to determining the energetically preferred shape.

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds against known biological targets.

For a pyrazole-based compound like this compound, potential biological targets often include enzymes such as kinases and oxidoreductases, which are implicated in various diseases. researchgate.net Studies on similar pyrazole (B372694) derivatives have identified binding pockets within several model receptors. nih.govresearchgate.netnih.gov

For example, docking studies have shown that pyrazole derivatives can bind effectively to the ATP-binding pocket of protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.govrsc.org The binding site for pyrazoles within monoamine oxidase-A (MAO-A) has also been characterized, involving interactions with key amino acid residues. nih.gov The identification of these pockets is the first step in understanding the compound's potential mechanism of action.

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. nih.govacs.org These interactions, though weaker than covalent bonds, collectively determine the binding affinity and specificity. nih.gov For this compound, the key functional groups for forming such interactions are the pyrazole ring, the primary amine, and the ether oxygen of the oxolane ring.

Predicted Interactions for this compound:

Hydrogen Bonds: The primary amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors. These are critical for anchoring the ligand within a binding pocket. nih.gov

Hydrophobic Interactions: The carbon framework of the pyrazole and oxolane rings can engage in hydrophobic interactions with non-polar amino acid residues like valine, leucine, and alanine (B10760859) in the receptor's binding site. nih.gov

π-Interactions: The aromatic pyrazole ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) or C-H···π interactions. mdpi.com

These interactions are fundamental to molecular recognition and the function of many proteins. nih.gov

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Studies on various pyrazole derivatives have reported a range of binding affinities depending on the specific target. researchgate.netnih.govphyschemres.org For instance, binding energies for different pyrazole compounds targeting kinases have been reported in the range of -7 to -10 kcal/mol. researchgate.net

The binding mode describes the precise orientation of the ligand and specifies which atoms are involved in interactions with which amino acid residues. For example, a docking simulation might predict that the amine group of our compound forms a hydrogen bond with the backbone carbonyl of a specific glutamic acid residue, while the pyrazole ring is nestled in a hydrophobic pocket.

Table 1: Hypothetical Predicted Binding Affinities for this compound with Model Receptors

Model Receptor TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)2VTO-8.5Leu83, Glu81, Asp145
Epidermal Growth Factor Receptor (EGFR)1M17-7.9Met793, Leu718, Gly796
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)2QU5-9.2Cys919, Asp1046, Glu885
Monoamine Oxidase-A (MAO-A)2Z5X-7.5Tyr407, Phe208, Tyr444

Note: This table is for illustrative purposes and contains hypothetical data based on typical values found for similar pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.govacs.org

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, or electronic properties of a molecule. For a compound like this compound, a wide range of descriptors can be calculated from its 2D or 3D structure.

Studies on pyrazole derivatives have highlighted the importance of several classes of descriptors in building predictive QSAR models. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassSpecific Descriptor ExampleDescriptionRelevance to Design
Topological Adjacency Distance Matrix DescriptorsDescribes the connectivity and branching of the molecular skeleton. acs.orgOptimizing the molecular shape and size for better fit into a binding pocket.
Constitutional Molecular VolumeThe total volume occupied by the molecule. Influences transport properties and steric interactions within the binding site.
Constitutional Number of Multiple BondsA count of double and triple bonds in the molecule. Relates to the rigidity and electronic properties of the compound.
Physicochemical XlogPA calculated measure of the compound's lipophilicity (oil/water partition coefficient). uni.luImportant for predicting membrane permeability and absorption.
Electronic Electrostatic Field ContributionsDescribes the distribution of positive and negative charges across the molecule. Guides the optimization of electrostatic interactions with the target receptor.

By developing a QSAR model using a set of known active and inactive pyrazole analogues, the model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced activity. nih.govresearchgate.net

Development of Predictive Models for Chemical Design Principles

The development of predictive models for chemical design is a cornerstone of modern medicinal chemistry and materials science, and pyrazole scaffolds are frequently included in these studies. eurasianjournals.com While no predictive models have been developed specifically for this compound, the principles can be understood from studies on related analogues.

Computational techniques are instrumental in building these models. For example, molecular docking studies are used to predict the binding affinity and interaction of pyrazole derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net These studies calculate binding energy and analyze interactions with amino acid residues, which helps in designing novel therapeutic agents. researchgate.net

Furthermore, conceptual Density Functional Theory (CDFT) is employed to calculate various reactivity parameters. nih.gov These parameters help in evaluating a molecule's tendency for charge transfer processes, which is crucial for predicting drug-receptor interactions. nih.gov By analyzing a series of pyrazole derivatives, researchers can build structure-activity relationship (SAR) models to guide the design of new compounds with optimized properties. researchgate.net The table below shows examples of predicted data that could serve as foundational parameters for such models.

PropertyPredicted ValueSource
Molecular FormulaC₈H₁₃N₃O uni.lu
Monoisotopic Mass167.10587 Da uni.lu
XlogP0.1 uni.lu
InChIKeyULUVRBKBIJMHJF-UHFFFAOYSA-N uni.lu

This table contains data predicted by computational models.

Reaction Pathway Predictions and Mechanism Elucidation

The prediction of reaction pathways and the elucidation of their mechanisms through computational means are critical for optimizing synthetic routes and understanding chemical stability.

The synthesis of this compound involves the N-alkylation of a 1H-pyrazol-5-amine core with a suitable oxolan-3-ylmethyl halide or equivalent electrophile. The pyrazole ring system is known to exhibit tautomerism, which can influence reactivity and the regioselectivity of reactions like N-alkylation. mdpi.com

Computational studies on the N-alkylation of pyrazole have been performed to clarify the reaction mechanism. researchgate.net Theoretical investigations using quantum-chemical modeling can analyze the elementary steps involved in the reaction. researchgate.net For the synthesis of substituted pyrazoles, computational methods can help predict the regioselectivity of the reaction, determining whether alkylation occurs at the N1 or N2 position of the pyrazole ring. researchgate.netmdpi.com Factors such as the nature of the substituent on the pyrazole ring and the choice of solvent and base can be modeled to predict the most likely product. mdpi.com Electron-donating groups at the C3 or C5 position, for instance, have been shown through theoretical calculations to increase the basicity and influence the reactivity of the pyrazole ring. mdpi.com

A general synthetic approach involves the reaction of a 5-aminopyrazole with an alkyl halide in the presence of a base. mdpi.com Computational analysis of this type of reaction would typically involve calculating the transition state energies for the different possible pathways to determine the most favorable route.

While no specific theoretical studies on the degradation pathways of this compound have been published, potential pathways can be hypothesized based on the functional groups present. The molecule contains an amine group, a pyrazole ring, and a tetrahydrofuran (B95107) (oxolane) ring, all of which can be susceptible to degradation under certain conditions.

Theoretical degradation studies would typically model reactions such as:

Oxidation: The amine group and the pyrazole ring could be susceptible to oxidative degradation. Computational models can predict the most likely sites of oxidation by calculating electron densities and bond dissociation energies.

Hydrolysis: The ether linkage in the oxolane ring could undergo hydrolysis, particularly under acidic conditions. Quantum mechanical calculations could model the reaction pathway and energy barriers for the cleavage of the C-O bond.

Photodegradation: Pyrazole derivatives are known to have photophysical properties, and prolonged exposure to UV light could lead to degradation. mdpi.com Theoretical studies can predict the electronic absorption spectra and identify excited states that might lead to photochemical reactions. researchgate.net

These theoretical investigations provide valuable insights into the intrinsic stability of the molecule and help in predicting its shelf-life and potential degradation products under various environmental conditions.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Modification Strategies for the Pyrazole (B372694) Core

The pyrazole moiety is a privileged structure in medicinal chemistry, offering multiple vectors for modification to fine-tune a compound's interaction with biological targets. nih.govnih.gov Modifications to this core can profoundly alter the electronic, steric, and hydrogen-bonding capabilities of the entire molecule.

The electronic nature and size of substituents on the pyrazole ring are critical determinants of a compound's properties and biological activity. The parent pyrazole ring contains both a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. nih.govmdpi.com The character of substituents can modulate this delicate balance.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyrazole ring can alter its acidity, basicity, and aromaticity. nih.govresearchgate.net For instance, studies on substituted pyrazoles have shown that EDGs can increase the acidity of the pyrrole-like NH group. nih.gov Conversely, substituting the nitrogen atom of a pyrazole with an electron-withdrawing group tends to decrease the ring's aromaticity. researchgate.net In the context of 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine, the 5-amino group is a strong EDG, which significantly influences the electronic distribution of the pyrazole ring. Further substitution on the carbon atoms of the ring would modulate these properties. Theoretical studies on similar pyrazole derivatives have shown that EWGs can enhance certain optoelectronic properties, which may be relevant for materials science applications. researchgate.net

Steric Effects: The size and position of substituents dictate how a molecule can fit into a binding pocket. Studies on pyrazole derivatives as enzyme inhibitors have demonstrated that steric bulk can be either beneficial or detrimental. For example, in a series of pyrazole inhibitors of CYP2E1, increasing the size of a substituent from a methyl to a larger phenyl group did not improve affinity, likely due to steric clashes. nih.gov However, the introduction of a methyl group did increase affinity compared to the unsubstituted pyrazole, suggesting that a certain level of steric bulk is required to make favorable hydrophobic contacts. nih.gov

Pyrazole SubstituentObserved EffectPotential Implication for ActivityReference
-H (Unsubstituted)Lower affinity for CYP2E1 catalytic site.Sub-optimal hydrophobic interactions. nih.gov
-CH₃ (at C4)50-fold increase in affinity compared to unsubstituted.Enhanced hydrophobic contacts without steric hindrance. nih.gov
-C₆H₅ (at C3)No increase in affinity relative to unsubstituted.Potential for steric clashes within the binding site. nih.gov
-NH₂ (at C5)Strong electron-donating group.Modulates ring electronics and provides a key H-bond donor site. nih.gov

Replacing atoms within the pyrazole core itself or in key functional groups can dramatically alter the molecule's geometry and binding potential. A common strategy in medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties.

One of the most direct examples of heteroatom replacement is the substitution of the pyrazole ring with another five-membered heterocycle. In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, replacing the pyrazole ring with an isoxazole (B147169) resulted in a complete loss of activity. nih.govacs.org This highlights the crucial role of the pyrazole's specific arrangement of nitrogen atoms, likely for establishing a critical double hydrogen bond interaction with the target protein. nih.govacs.org

More advanced strategies involve the synthesis of pyrazoles from different heterocyclic precursors. A novel "strategic atom replacement" approach has been developed where an isothiazole (B42339) is converted into an N-alkyl pyrazole. nih.gov This method involves a net swap of the isothiazole's sulfur atom for a nitrogen atom and its accompanying alkyl group, providing a unique way to control the final molecular architecture and achieve isomerically pure products. nih.gov Such a strategy could theoretically be applied to generate analogs of this compound from a corresponding isothiazole precursor.

Exploration of the Oxolan-3-ylmethyl Side Chain

The N1-substituent, in this case, the oxolan-3-ylmethyl group, is a key driver of physicochemical properties and can be systematically modified to improve parameters such as solubility, metabolic stability, and cell permeability.

The oxolane (tetrahydrofuran, THF) ring is a common motif in medicinal chemistry. However, replacing it with a smaller, more polar four-membered oxetane (B1205548) ring has emerged as a powerful strategy to fine-tune molecular properties. nih.govresearchgate.net Oxetanes are sp³-rich, three-dimensional fragments that can improve aqueous solubility, reduce lipophilicity, and block sites of metabolism. nih.govdigitellinc.com

PropertyOxolane (THF) Side ChainOxetane Side ChainReference
Lipophilicity (LogD)HigherLower (more polar) nih.gov, acs.org
Aqueous SolubilityGenerally lowerGenerally higher researchgate.net, nih.gov
Metabolic StabilityCan be a site of metabolismCan block metabolically labile sites nih.gov, nih.gov
Molecular ShapeMore flexible, puckered envelope/twist conformationsMore rigid, puckered, distinct 3D geometry nih.gov

The oxolan-3-ylmethyl side chain contains a stereocenter at the C3 position of the oxolane ring. This means the compound exists as two non-superimposable mirror images, or enantiomers (R and S). It is a fundamental principle of pharmacology that enantiomers can have vastly different interactions with chiral biological macromolecules like proteins and enzymes. nih.gov

The theoretical basis for this difference is often explained by the "three-point attachment model," which posits that for a receptor to distinguish between enantiomers, there must be at least three points of interaction. If one enantiomer fits the binding site perfectly across these three points, its mirror image will not be able to achieve the same optimal fit.

This theoretical principle has been demonstrated empirically in numerous studies. In a relevant example involving a side chain similar to the one , the introduction of an oxetane created a new chiral center. nih.govacs.org Researchers found that the (+)-(R) enantiomer was 16 times more potent than its corresponding (-)-(S) enantiomer, a clear demonstration that the specific three-dimensional arrangement of the atoms is critical for molecular recognition and biological activity. nih.govacs.org Therefore, for this compound, it is highly probable that the R and S enantiomers would exhibit different biological activities, and the synthesis of enantiomerically pure forms would be a critical step in any rational design program.

Linker Chemistry and Its Influence on Conformational Flexibility

The methylene (B1212753) (-CH₂-) group that connects the pyrazole N1 atom to the oxolane C3 atom acts as a linker. The nature of this linker—its length, rigidity, and composition—governs the relative orientation and conformational freedom of the pyrazole core and the oxolane side chain.

Modifying this linker is a key strategy for optimizing the presentation of the two main structural motifs to a biological target. For example, increasing the length of the linker (e.g., to an ethyl or propyl chain) would increase the molecule's flexibility and the distance between the two rings. This could allow the molecule to span a larger binding site or adopt a more favorable, lower-energy conformation for binding.

Conversely, introducing rigidity, perhaps by incorporating a double bond or a small ring, would restrict the number of available conformations. This can be advantageous if the locked conformation is the one required for binding (the "bioactive conformation"), as it reduces the entropic penalty of binding.

Studies on other molecular scaffolds have shown that even subtle changes to a linker can have profound effects. In one SAR study, replacing an oxygen atom linker with a nitrogen or a methylene unit completely abolished the compound's inhibitory activity. nih.govacs.org This demonstrates that the specific atoms of the linker, not just its length, are critical, as they influence bond angles, polarity, and hydrogen-bonding potential. For this compound, replacing the -CH₂- linker with bioisosteres like -O- (an ether) or -NH- (an amine) would significantly alter its conformational preferences and electronic properties, providing a clear avenue for SAR exploration.

Design of Rigid versus Flexible Linkers

The oxolan-3-ylmethyl group in this compound serves as a flexible linker. Flexible linkers, often rich in amino acids like Glycine and Serine in biologics, provide structural adaptability, allowing the molecule to adopt various conformations to fit into a binding pocket. nih.govigem.org This flexibility can be advantageous for optimizing interactions with a target protein. igem.org

In contrast, rigid linkers are employed when a specific distance and orientation between domains are necessary to maintain independent functions or to fit a well-defined binding site. nih.govnih.gov These linkers, which may incorporate proline residues or adopt α-helical structures, offer more predictable conformations. igem.orgnih.gov The use of a rigid linker can enhance binding affinity by reducing the entropic penalty associated with the "freezing" of a flexible linker upon binding.

The table below illustrates a hypothetical comparison between the existing flexible linker in the parent compound and potential rigid replacements.

Linker TypeExample MoietyRationalePotential Impact
Flexible oxolan-3-ylmethylAllows conformational sampling to optimize binding interactions.May have an entropic cost upon binding; conformation is less predictable.
Rigid 1,4-disubstituted cyclohexaneProvides a fixed distance and geometry between the pyrazole core and a terminal functional group.May improve binding affinity if the rigid conformation is optimal for the target; could lead to loss of activity if the conformation is incorrect.
Rigid para-substituted phenylOffers a flat, rigid scaffold to project substituents into specific regions of a binding site.Can introduce favorable aromatic interactions; limits conformational freedom.

Conformational Analysis of Linker Variations

The conformational flexibility of the oxolan-3-ylmethyl linker in this compound is a key determinant of its interaction with biological targets. The tetrahydrofuran (B95107) (oxolane) ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. This pseudorotation allows the substituents on the ring to adopt different spatial arrangements.

Furthermore, the single bonds in the methyl linker (the CH2 group connecting the oxolane ring to the pyrazole nitrogen) allow for free rotation. This rotation, combined with the flexibility of the oxolane ring, means the molecule can present the aminopyrazole pharmacophore in a wide array of three-dimensional orientations. Computational modeling techniques, such as molecular dynamics simulations, can be used to explore the conformational landscape of this linker and identify low-energy, stable conformations that may be relevant for biological activity.

De Novo Design Approaches Based on Computational Insights

De novo design utilizes computational tools to construct novel molecules with desired properties, often starting from a fragment or a known binding site. springernature.com For a compound like this compound, these approaches can guide the generation of new analogs with potentially improved activity.

Fragment-Based Design Strategies for Novel Analogs

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery. nih.gov It involves identifying small chemical fragments that bind weakly to a biological target and then growing or linking them to create a more potent lead compound.

In the context of this compound, the molecule can be conceptually dissected into two primary fragments:

The 1H-pyrazol-5-amine fragment: This is a known pharmacophore in many biologically active compounds. nih.govmdpi.com

The oxolan-3-ylmethyl fragment: This serves as the vector or linker group.

An FBDD approach could involve screening a library of fragments to find alternatives that bind to the target region occupied by the oxolane group, potentially identifying new interactions that can be exploited to enhance affinity. Alternatively, the aminopyrazole core could be used as a starting point, with different fragments grown from the N1 position to explore the surrounding binding pocket. nih.gov

Scaffold Hopping and Bioisosteric Replacements (theoretical applications)

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a chemically different but functionally similar one. nih.govresearchgate.net For this compound, the pyrazole ring is the primary scaffold. A theoretical scaffold hopping approach could replace the pyrazole ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of key functional groups.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological effects. researchgate.netresearchgate.net This can be applied to both the scaffold and its substituents. For instance, the amine group (-NH2) on the pyrazole ring could be replaced by a hydroxyl (-OH) or a small alkyl group to probe the importance of the hydrogen bond donor. The oxygen atom in the oxolane ring could be replaced by a sulfur (to give a thietane) or a nitrogen atom to explore the impact of different heteroatoms on binding and physicochemical properties.

The following table provides theoretical examples of these strategies applied to the parent compound.

Design StrategyOriginal FragmentTheoretical ReplacementRationale
Scaffold Hopping 1H-pyrazol-5-amine1H-triazol-5-amineTo explore a different heterocyclic core with altered electronic properties but similar geometry. researchgate.net
Scaffold Hopping 1H-pyrazol-5-amine2-aminopyridineTo introduce a six-membered aromatic ring, potentially altering solubility and metabolic stability. mdpi.com
Bioisosteric Replacement -NH2 (on pyrazole)-OHTo evaluate the role of the hydrogen bond donor/acceptor character at this position.
Bioisosteric Replacement Oxygen (in oxolane ring)Sulfur (Thiolane)To modify the polarity and hydrogen bonding capacity of the linker.

Methodologies for SAR Data Analysis and Interpretation

To systematically understand the relationship between structural changes and biological activity, various data analysis methodologies are employed. These range from simple qualitative observations to complex statistical models. researchgate.net

Statistical Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ubaya.ac.idnih.gov By quantifying physicochemical properties (descriptors) of molecules, such as lipophilicity (logP), electronic effects, and steric parameters, a predictive model can be built.

For a series of analogs of this compound, a QSAR study would involve:

Synthesizing a diverse set of analogs: This would include variations in the linker and substitutions on both the pyrazole and oxolane rings.

Measuring their biological activity: This provides the dependent variable for the model.

Calculating molecular descriptors: These are the independent variables.

Developing a statistical model: Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to correlate the descriptors with activity. ubaya.ac.idshd-pub.org.rs

A typical MLR equation would take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model can predict the activity of new, unsynthesized compounds and provide insight into which properties are most important for biological function, thereby guiding further drug design efforts. ubaya.ac.id

Visualization Techniques for Structure-Activity Landscapes

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern medicinal chemistry, providing crucial insights for the optimization of drug candidates. For a given chemical scaffold, such as that of this compound, understanding how subtle structural modifications impact biological activity is paramount. Structure-Activity Landscapes (SALs) offer a powerful conceptual and visual framework for this purpose. nih.gov A SAL is a graphical representation that integrates compound similarity with biological potency, allowing researchers to intuitively grasp complex SAR trends. nih.govnih.gov

The primary goal of visualizing these landscapes is to identify key topographical features that can guide rational drug design. These features include:

Smooth Regions: Areas where significant changes in molecular structure result in only minor variations in biological activity.

Activity Cliffs: Regions where a small, discrete structural change leads to a sharp and significant drop or increase in activity. Identifying these cliffs is of high interest as they can reveal specific molecular interactions that are critical for potency. nih.gov

Several computational techniques have been developed to generate and visualize these landscapes, each offering a unique perspective on the underlying SAR data.

Three-Dimensional (3D) Activity Landscapes: This is one of the more intuitive visualization methods. nih.gov In this approach, a chemical space is projected onto a two-dimensional plane, with biological activity (e.g., pIC₅₀) plotted as the third dimension. This creates a topographical map where peaks represent high activity, valleys represent low activity, and steep gorges indicate activity cliffs. nih.gov The topology of these generated landscapes can reveal global SAR characteristics of a compound series. nih.gov For a series of analogues derived from the this compound core, this visualization could powerfully illustrate which regions of the molecule are tolerant to substitution (smooth plains) and which are highly sensitive (cliffs).

Structure-Activity Landscape Index (SALI): The SALI metric provides a quantitative method to identify activity cliffs. blogspot.comnih.gov It is calculated for pairs of molecules and combines their structural similarity with their difference in activity. researchgate.net The formula is expressed as:

SALI = |Activityᵢ - Activityⱼ| / (1 - Similarityᵢⱼ)

A high SALI value for a pair of structurally similar compounds indicates a significant activity cliff. blogspot.comresearchgate.net This data can be visualized as a matrix or a network graph, where compounds are nodes and the edges are weighted by their SALI values, immediately drawing attention to the most informative SAR trends. nih.gov

SAR Maps: This technique, often likened to a heat map, is particularly useful for chemists analyzing R-group decompositions. youtube.com For a series based on this compound, one could define variable R-groups at different positions (e.g., on the pyrazole ring or the oxolane moiety). The SAR map would be a matrix where rows and columns represent different substituents at these R-group positions. Each cell, representing a unique compound, is then color-coded by its biological activity. This format allows for the rapid identification of patterns, assessment of the additivity of substituent effects, and pinpointing of missing analogues that should be synthesized. youtube.com

To illustrate how data for such visualizations would be structured, consider a hypothetical series of analogues of this compound. Researchers would synthesize or computationally model derivatives with modifications at key positions and measure their biological activity against a specific target. The resulting data could be compiled as shown in the interactive table below.

Interactive Data Table: Hypothetical SAR Data for this compound Analogues

Compound IDR¹ Substitution (at Pyrazole C3)R² Substitution (at Amino Group)pIC₅₀Tanimoto Similarity to ParentSALI Value (vs. Parent)
Parent-H-H6.51.000.0
An-001-CH₃-H6.80.956.0
An-002-Cl-H7.50.9212.5
An-003-H-CH₃6.40.962.5
An-004-H-C(=O)CH₃ (Acetyl)5.20.8810.8
An-005-Cl-CH₃7.60.8910.0

In this hypothetical dataset, the transition from the parent compound to An-002 (addition of a chloro group) shows a significant increase in potency for a relatively small structural change, resulting in a high SALI value. This pair would be identified as an activity cliff. Conversely, the transition to An-003 (methylation of the amine) results in a negligible change in activity. Visualizing this data on a 3D landscape would show An-002 on a sharp peak relative to the parent, while An-003 would lie on a relatively flat plain. These visualization tools are critical for transforming raw data into actionable intelligence, enabling medicinal chemists to rationalize complex SAR and guide the design of new, more effective pyrazole-based therapeutic agents. researchgate.netnih.gov

Advanced Chemical Studies and Reactivity

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Amine

The reactivity of aminopyrazoles is generally characterized by the nucleophilic nature of the exocyclic amino group and the pyrazole ring, making them susceptible to reactions with electrophiles. Conversely, reactions involving the amine as a leaving group or direct nucleophilic attack on the ring are less common but theoretically possible under specific conditions.

Investigation of Reaction with Electrophiles (e.g., Acylation, Sulfonation)

No specific studies detailing the acylation, sulfonation, or other electrophilic substitution reactions on 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine have been reported. While it can be hypothesized that the exocyclic amino group would be the primary site of attack for electrophiles like acyl chlorides or sulfonyl chlorides, leading to the corresponding amides and sulfonamides, no experimental data such as reaction conditions, yields, or spectroscopic characterization of the products for this specific compound are available.

Table 1: Hypothetical Electrophilic Reactions of this compound (Note: The following table is illustrative of potential reactions, but is not based on published experimental data for this specific compound.)

Electrophile Predicted Product Status
Acetyl chloride N-(1-(oxolan-3-ylmethyl)-1H-pyrazol-5-yl)acetamide No data available
Benzenesulfonyl chloride N-(1-(oxolan-3-ylmethyl)-1H-pyrazol-5-yl)benzenesulfonamide No data available
5.1.2. Studies of Reaction with Nucleophiles and Leaving Group Capabilities

There are no available studies on the reactions of this compound with nucleophiles or an evaluation of its amine group's capability as a leaving group. Such reactions, for instance, a Sandmeyer-type reaction to replace the amino group, have not been documented for this molecule.

Radical Chemistry and Theoretical Oxidation/Reduction Potentials

The radical chemistry of pyrazole amines is not extensively explored, and specific information for the title compound is absent from the literature.

Generation and Reactivity of Radical Intermediates

No research has been published on the generation of radical intermediates from this compound. Investigations into its behavior under radical-generating conditions (e.g., using initiators like AIBN or photochemical methods) and the subsequent reactivity of any potential radical species have not been documented.

Theoretical Electrochemical Characterization

A search for theoretical studies on the oxidation and reduction potentials of this compound yielded no results. Computational chemistry studies that would provide insights into its electrochemical properties, such as HOMO/LUMO energy levels and electron affinity, have not been published.

Table 2: Theoretical Electrochemical Data for this compound (Note: No published data is available for this compound.)

Property Value Status
Oxidation Potential (V) Not determined No data available
Reduction Potential (V) Not determined No data available
HOMO Energy (eV) Not calculated No data available
LUMO Energy (eV) Not calculated No data available

Photochemistry and Theoretical Photophysical Properties

The photochemical and photophysical properties of this compound remain uninvestigated. There are no reports on its absorption and emission spectra, quantum yields, or any photochemical reactions it might undergo upon irradiation. Theoretical calculations that could predict its electronic transitions and excited-state behavior are also not present in the current body of scientific literature.

Table 3: Photophysical Properties of this compound (Note: No published data is available for this compound.)

Property Value Status
Absorption Maximum (λmax, nm) Not measured No data available
Molar Absorptivity (ε, M-1cm-1) Not measured No data available
Emission Maximum (λem, nm) Not measured No data available
Quantum Yield (Φ) Not measured No data available

Light-Induced Transformations and Excited State Behavior

While specific studies on this compound are unavailable, the photochemistry of pyrazole derivatives can involve various transformations. For some pyrazole-containing systems, UV irradiation can induce photochromic behavior, leading to a reversible change in color. mdpi.com The presence of the amino group on the pyrazole ring is expected to influence the electronic transitions, potentially leading to intramolecular charge transfer (ICT) upon photoexcitation. The oxolane group, being a saturated heterocycle, is generally not photoactive itself but could influence the photophysical properties through steric and electronic effects on the pyrazole core.

Theoretical Fluorescence and Absorbance Characteristics

No experimental absorbance or fluorescence spectra for this compound have been published. Theoretical predictions can be made based on its structure. The pyrazole ring system is aromatic and will exhibit UV absorbance. The primary chromophore is the aminopyrazole system. The amino group acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the absorbance maximum compared to the unsubstituted pyrazole.

Table 1: Predicted Spectroscopic Properties

Property Predicted Characteristic Basis for Prediction
UV Absorbance Maximum (λmax) ~250-300 nm Based on aminopyrazole chromophore
Molar Absorptivity (ε) Moderate to High Typical for aromatic systems with auxochromes
Fluorescence Emission Potential for fluorescence Aminopyrazoles can be fluorescent researchgate.net

| Quantum Yield | Variable | Highly dependent on solvent and substitution |

Note: These are theoretical predictions and require experimental verification.

Coordination Chemistry with Metal Centers

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it a potential ligand for coordination with metal ions.

Ligand Binding Studies with Transition Metals (theoretical or in vitro)

There are no specific in vitro binding studies reported for this compound with transition metals. Theoretically, the two adjacent nitrogen atoms of the pyrazole ring can act as a chelating ligand, forming a stable five-membered ring with a metal center. The exocyclic amino group provides an additional potential binding site, allowing the molecule to act as a bidentate or even a bridging ligand. The oxolane oxygen is a weak Lewis base and is less likely to participate in coordination compared to the nitrogen atoms.

Formation of Metal-Organic Frameworks or Coordination Complexes (theoretical)

Pyrazolate-based ligands are widely used in the construction of metal-organic frameworks (MOFs). researchgate.netmdpi.com The N,N-donor atoms of the pyrazole ring are effective at bridging metal centers to form extended porous structures. It is conceivable that this compound could be used as a functionalized linker in the synthesis of novel MOFs. The oxolane and amine groups would project into the pores of the framework, potentially imparting specific properties such as altered polarity or sites for post-synthetic modification.

Table 2: Potential Coordination Modes

Coordination Mode Metal Center Potential Structure
Bidentate (N,N-chelation) Transition Metals (e.g., Cu, Zn, Ni) Mononuclear complex

| Bridging Ligand | Various | Dinuclear complex or 1D/2D/3D coordination polymer (MOF) |

Derivatization for Advanced Research Applications

The structure of this compound offers a platform for chemical modification to create tools for advanced research.

Introduction of Reporter Groups for Imaging Studies (e.g., Fluorophores, Spin Labels)

The primary amino group is a key handle for derivatization. It can be readily acylated or alkylated to attach various reporter groups. For fluorescence imaging, a common strategy would be to react the amine with an activated ester or sulfonyl chloride of a bright fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye). This would covalently link the pyrazole scaffold to a fluorescent tag, enabling its visualization in biological systems. For electron paramagnetic resonance (EPR) spectroscopy, the amine could be modified with a nitroxide spin label, such as a PROXYL or TEMPO derivative.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-methyl-1-phenyl-1H-pyrazol-5-amine
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Fluorescein
Rhodamine
BODIPY
PROXYL

Conjugation Strategies for Bioconjugation Research

The primary amine at the C5 position of the pyrazole ring in this compound serves as a versatile nucleophilic handle for a variety of bioconjugation strategies. This exocyclic amine allows for the covalent attachment of the pyrazole core to biomolecules, such as proteins, peptides, and nucleic acids, through several well-established chemical reactions. The reactivity of this amine is a focal point in designing bioconjugates for research applications, including molecular probes and targeted therapeutics.

The nucleophilicity of the 5-aminopyrazole moiety makes it a suitable partner for reaction with various electrophilic functional groups. researchgate.netmdpi.comresearchgate.net These reactions typically result in the formation of stable covalent bonds, ensuring the integrity of the resulting bioconjugate under physiological conditions. The choice of conjugation strategy often depends on the nature of the biomolecule, the desired linker properties, and the specific application of the final conjugate.

Several key strategies can be employed for the bioconjugation of this compound, primarily targeting its reactive primary amine.

Amide Bond Formation: One of the most common methods for conjugating primary amines is through the formation of a stable amide bond. This can be achieved by reacting the 5-aminopyrazole with a biomolecule that has been functionalized with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester or a carbodiimide-activated carboxyl group. This approach is widely used due to the high stability of the resulting amide linkage.

Urea (B33335) and Thiourea (B124793) Linkages: Another strategy involves the reaction of the primary amine with an isocyanate or isothiocyanate to form a urea or thiourea linkage, respectively. These linkages are also highly stable and provide a robust connection between the pyrazole derivative and the biomolecule. This method is particularly useful when alternative reactive handles are desired. researchgate.net

Reductive Amination: The primary amine of this compound can also be conjugated to a biomolecule containing an aldehyde or ketone via reductive amination. This two-step process involves the initial formation of a Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

Michael Addition: The 5-aminopyrazole can act as a nucleophile in a Michael addition reaction with an α,β-unsaturated carbonyl compound present on a biomolecule. This reaction forms a carbon-nitrogen bond and is another effective method for creating a stable bioconjugate.

The versatility of the 5-aminopyrazole scaffold is further highlighted by its use as a building block for more complex heterocyclic systems, which can then be used in bioconjugation. beilstein-journals.orgbeilstein-journals.org The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in various reactions, contribute to its utility in the design of novel bioconjugates. fiveable.melibretexts.org

The following table summarizes potential conjugation strategies for this compound based on the reactivity of its primary amine group.

Conjugation Strategy Reactive Group on Biomolecule Resulting Linkage Key Features
Amide Bond FormationActivated Carboxylic Acid (e.g., NHS ester)AmideHighly stable and common
Urea/Thiourea FormationIsocyanate/IsothiocyanateUrea/ThioureaStable alternative linkage
Reductive AminationAldehyde/KetoneSecondary AmineForms a stable C-N bond
Michael Additionα,β-Unsaturated CarbonylCarbon-Nitrogen BondEffective for specific linkers

These strategies provide a toolbox for researchers to incorporate the this compound moiety into a wide range of biomolecules for diverse research purposes.

Applications As a Chemical Biology Research Tool

Development of Affinity Probes and Chemical Tags

Affinity probes are indispensable for identifying and studying the interactions of small molecules with their protein targets. nih.gov By incorporating reactive groups and reporter tags, a core molecule like 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine can be converted into powerful probes for mapping these interactions within a complex biological milieu.

Photoaffinity labeling (PAL) is a powerful technique used to covalently capture both stable and transient small molecule-protein interactions (SMPIs) by using light to activate a photoreactive group. nih.gov A photoaffinity probe based on this compound would typically consist of three key components: the parent molecule as the recognition element (pharmacophore), a photoreactive moiety, and a reporter handle for enrichment and detection.

The design process involves strategically modifying the parent compound to incorporate a photoactivatable group, such as a diazirine, benzophenone, or aryl azide (B81097), without significantly disrupting its native binding properties. The 5-amino group is an ideal site for such modifications. For instance, acylation of the amine with a carboxylic acid derivative of a photoreactive group would yield the desired probe.

Table 1: Common Photoreactive Moieties for Photoaffinity Labeling

Photoreactive GroupActivating Wavelength (nm)Reactive IntermediateKey Characteristics
Phenyl Azide254-300NitreneHistorically used; potential for complex rearrangements.
Benzophenone350-360Triplet KetoneChemically more stable; prefers C-H bond insertion.
Diazirine350-380CarbeneSmallest tag; highly reactive and short-lived; less selective insertion.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for linking molecules. nih.gov To render this compound "clickable," it can be functionalized with either a terminal alkyne or an azide group. This modification allows for a two-step labeling approach where the probe first binds its target within a biological system, followed by the "clicking" on of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging). frontiersin.org

The synthesis could involve acylating the 5-amino group with a small, alkyne-containing acid like pent-4-ynoic acid or an azide-containing equivalent. The resulting probe can be used in live cells, and after target engagement, the cells are lysed, and the probe-protein complexes are tagged with a reporter via a click reaction for subsequent analysis. researchgate.net

Table 2: Bioorthogonal Handles for Click Chemistry Probes

HandleReaction PartnerCatalyst (Typical)Key Features
Terminal AlkyneAzideCopper(I)High reaction rate and specificity (CuAAC).
CyclooctyneAzideNone (Strain-promoted)Bioorthogonal for in vivo studies (SPAAC); no cytotoxic copper catalyst needed.
AzideAlkyne / CyclooctyneCopper(I) / NoneSmall, stable functional group that is abiotic.

Use in Target Identification and Validation Methodologies (in vitro focus)

Identifying the specific protein targets of a bioactive compound is a critical step in drug discovery and chemical biology. Derivatives of this compound can be designed as reagents for powerful in vitro target identification techniques like Activity-Based Protein Profiling (ABPP) and pull-down assays.

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of their functional state in complex proteomes. nih.govwikipedia.org An ABPP probe generally features a binding group, a reactive group (or "warhead"), and a reporter tag. nih.gov

To design an ABPP reagent from this compound, the pyrazole-amine core would serve as the binding or scaffold element, directing the probe to a class of enzymes. A reactive electrophile, such as a fluorophosphonate or an acrylamide, would be incorporated to act as a warhead that forms a covalent bond with a nucleophilic residue (e.g., serine, cysteine, or lysine) in the enzyme's active site. nih.govfrontiersin.org The choice of warhead determines which enzyme class is targeted. For instance, a sulfonyl fluoride (B91410) warhead could be used to target kinases. nih.gov

The design principle focuses on creating a probe that irreversibly labels active enzymes in a mechanism-dependent manner. researchgate.net Competition experiments, where the proteome is pre-treated with a test inhibitor before adding the broad-spectrum ABP, can then be used to profile the selectivity of drug candidates against an entire enzyme family. youtube.com

Pull-down assays are a classic method for isolating a protein's binding partners. This technique relies on immobilizing a "bait" molecule on a solid support to "pull down" interacting "prey" proteins from a cell lysate. A derivative of this compound can be readily converted into a suitable bait ligand.

The most common approach involves biotinylation—the attachment of a biotin molecule to the compound of interest. nih.gov The synthesis involves creating a linker arm attached to the 5-amino group of the pyrazole (B372694) core and terminating this linker with biotin. The linker is crucial to ensure that the biotin tag is spatially distant enough to avoid sterically hindering the interaction between the core molecule and its target protein. When this biotinylated probe is incubated with a cell lysate, it forms a complex with its binding partner(s). These complexes can then be selectively captured using beads coated with streptavidin, which has an exceptionally high affinity for biotin. After washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry.

Table 3: Components and Workflow of a Biotin-Based Pull-Down Assay

Component/StepDescriptionPurpose
Biotinylated Bait This compound functionalized with a biotin tag via a linker.To act as the specific ligand that binds the target protein(s).
Cell Lysate A solution containing the total protein content of cells.To provide the pool of potential "prey" proteins.
Streptavidin Beads Solid-phase resin (e.g., agarose (B213101) or magnetic beads) coated with streptavidin.To capture the biotinylated bait along with its bound proteins.
Incubation The bait is mixed with the cell lysate to allow for binding.To form bait-prey complexes.
Washing The beads are washed with buffer to remove non-specifically bound proteins.To increase the purity of the isolated target.
Elution & Analysis The captured proteins are released from the beads and analyzed (e.g., by SDS-PAGE and mass spectrometry).To identify the specific protein targets of the bait molecule.

Mechanism of Action Studies at the Molecular Level (in vitro)

Beyond target identification, understanding the precise molecular interactions between a compound and its purified target protein is essential. The unmodified this compound can be used directly in various biophysical assays to quantify these interactions in vitro. Such studies are fundamental to validating a target and understanding the compound's mode of action. researchgate.net

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are commonly employed. For example, in an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the pyrazole compound is flowed over the surface. The binding interaction is measured in real-time, providing kinetic data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated. This Kd value is a direct measure of binding affinity.

Table 4: Hypothetical In Vitro Binding Affinity Data

Target ProteinAssay MethodKd (μM)kon (10³ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)
Kinase ASPR0.52010
Kinase BFP2.3N/AN/A
Bromodomain XITC15.8N/AN/A
Serine Hydrolase YSPR>100Not DeterminedNot Determined

This table contains illustrative data and does not represent actual experimental results.

These quantitative binding studies are crucial for establishing a structure-activity relationship (SAR), guiding the optimization of the compound into a more potent and selective chemical tool or therapeutic lead. acs.org

Elucidation of Enzyme Inhibition Mechanisms (without specific biological outcomes)

While specific studies detailing the enzyme inhibition mechanisms of this compound are not extensively documented in publicly available literature, the broader class of aminopyrazole derivatives is frequently explored in enzyme inhibition research. researchgate.net The structural motifs present in this compound—namely the pyrazole ring, the primary amine, and the oxolane moiety—provide functional groups that can participate in various types of interactions with enzyme active sites.

The 5-aminopyrazole core is a versatile pharmacophore. The two adjacent nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. mdpi.com These features allow compounds of this class to form key interactions within the catalytic or allosteric sites of enzymes, leading to inhibition. Research on related pyrazole derivatives often focuses on how modifications to the substituent groups influence these binding interactions, thereby modulating inhibitory potency and selectivity. For instance, studies on other pyrazole-based inhibitors, such as those targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), demonstrate how the aminopyrazole scaffold serves as a foundational structure for building potent and selective inhibitors. nih.gov The synthesis of various aminopyrazole derivatives is often a preliminary step in developing compounds for screening against enzyme targets. researchgate.net

Receptor Binding Kinetics (in vitro, theoretical modeling)

Currently, there is a lack of specific published in vitro studies or theoretical models detailing the receptor binding kinetics for this compound. However, the methodologies for studying such interactions are well-established for this class of compounds.

In vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be employed to determine the affinity (Kd), association rates (kon), and dissociation rates (koff) of the compound for a specific receptor. Theoretical modeling, using techniques like molecular docking and molecular dynamics simulations, could predict the binding pose and estimate the binding free energy. These models would analyze the interactions between the compound's functional groups—the oxolane's ether oxygen, the pyrazole's nitrogens, and the amine group—and the amino acid residues of a receptor's binding pocket.

Applications in Chemoinformatic Databases and High-Throughput Screening Libraries

The digital footprint of a compound is crucial for its discovery and development. Chemoinformatic databases and screening libraries serve as essential resources for identifying and sourcing molecules for further investigation.

Inclusion in Compound Libraries for Research Purposes

This compound is indexed in major chemical databases such as PubChem. uni.lu Its presence in these collections makes it accessible to researchers worldwide for procurement and inclusion in various screening campaigns. Compound libraries, which can range from thousands to billions of molecules, are fundamental to high-throughput screening (HTS) efforts aimed at discovering new biologically active agents. nih.gov The "one-bead one-compound" (OBOC) method is a common technique for creating large combinatorial libraries of chemical polymers for screening. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₃N₃O uni.lu
Monoisotopic Mass 167.10587 Da uni.lu
Predicted XlogP 0.1 uni.lu

This interactive table provides key physicochemical data for the compound.

Data Mining and Virtual Screening Methodologies

The structural information of this compound stored in databases is a valuable asset for data mining and virtual screening. researchgate.net In virtual screening, computational methods are used to screen large libraries of compounds to identify those that are most likely to bind to a drug target. The 3D structure of this compound can be used as a query to search for structurally similar molecules or docked into the active site of a target protein to predict binding affinity. The pyrazole scaffold is a common feature in many known active compounds, making it a useful starting point for such computational explorations. mdpi.com

Integration into Synthetic Biology and Biosensing Platforms

Synthetic biology aims to design and construct new biological parts, devices, and systems. Chemical tools are often integrated into these systems to control or report on biological processes.

Design of Genetically Encoded Chemical Tools

There is no specific information available in the searched literature regarding the integration of this compound into the design of genetically encoded chemical tools. This advanced application typically involves modifying biomolecules like proteins to incorporate unnatural amino acids or designing biosensors that respond to a specific small molecule. While pyrazole derivatives have been investigated for applications such as fluorescent probes, their use in genetically encoded systems remains a specialized and less common area of research. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₁₃N₃O
1-Phenyl-3-methyl-5-aminopyrazole C₁₀H₁₁N₃
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine C₈H₁₅N₃
Interleukin-1 receptor-associated kinase 4 (IRAK4) Not Applicable

Development of Biosensors for Molecular Detection

The field of chemical biology has seen a surge in the development of sophisticated molecular tools for the detection of biologically significant analytes. Among the various heterocyclic scaffolds utilized for this purpose, pyrazole derivatives have emerged as versatile building blocks for the design of sensitive and selective biosensors. rsc.orgscirp.orgscirp.org The unique structural and electronic properties of the pyrazole ring, coupled with its synthetic tractability, make it an attractive framework for creating novel chemosensors. rsc.orgmdpi.comnih.govresearchgate.net While direct research on the application of This compound in biosensors is not extensively documented in publicly available literature, an analysis of related pyrazole-containing compounds provides a strong basis for its potential in this area.

The core structure of This compound , featuring a pyrazole ring with an amino group, presents key functionalities for molecular recognition. The nitrogen atoms of the pyrazole ring and the exocyclic amine can act as coordination sites for metal ions and other electrophilic species. rsc.orgresearchgate.netresearchgate.net This chelating ability is a fundamental principle behind many pyrazole-based biosensors. rsc.orgresearchgate.net The interaction between the pyrazole derivative and the target analyte can be engineered to produce a measurable signal, such as a change in fluorescence or color. nih.govrsc.orgsemanticscholar.orgbohrium.comresearchgate.net

Research on analogous pyrazole compounds has demonstrated their successful application in the development of fluorescent "turn-on" or "turn-off" sensors. nih.govrsc.orgsemanticscholar.orgbohrium.comresearchgate.net In a "turn-on" sensor, the fluorescence is quenched in the free state and is significantly enhanced upon binding to the target analyte. Conversely, a "turn-off" sensor exhibits strong fluorescence that is diminished upon analyte binding. These mechanisms often rely on processes such as photoinduced electron transfer (PET), which can be modulated by the binding event.

For instance, various pyrazole-based fluorescent sensors have been developed for the selective detection of metal ions like Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺, which play critical roles in biological systems. rsc.orgnih.govrsc.orgsemanticscholar.orgbohrium.comresearchgate.netnih.govmdpi.com The design of these sensors often involves coupling the pyrazole recognition unit to a fluorophore. The binding of the metal ion to the pyrazole moiety alters the electronic properties of the system, leading to a change in the fluorescence output.

Given these precedents, it is plausible to envision the development of biosensors based on This compound . The pyrazol-5-amine core could serve as the primary binding site for a target molecule, while the oxolane substituent could be further functionalized to enhance selectivity or to attach a signaling component. The inherent photophysical properties of the pyrazole ring itself might also be harnessed for sensing applications. rsc.org

The table below summarizes findings from research on various pyrazole derivatives in the context of biosensor development, illustrating the potential applications and design principles that could be extended to This compound .

Pyrazole Derivative TypeTarget Analyte(s)Sensing PrincipleKey Findings
Pyrazole-based "turn-on" fluorescent sensorZn²⁺, Cd²⁺Chelation-enhanced fluorescenceDemonstrated a significant fold-increase in fluorescence emission upon binding to specific metal ions. nih.govrsc.orgsemanticscholar.org
Pyrazole-rhodamine conjugateHg²⁺FRET (Förster Resonance Energy Transfer)Showed high selectivity and sensitivity for mercury ions in aqueous solutions. rsc.org
Fused pyrazole systemsCr³⁺Colorimetric and fluorescent detectionThe pyrazole moiety acted as a crucial coordination point, enabling intracellular imaging of the target ion. nih.gov
Aminopyrazole derivativesVariousBuilding blocks for larger sensor moleculesServe as versatile synthons for constructing complex heterocyclic systems with sensing capabilities. scirp.orgscirp.orgnih.gov

This body of research underscores the potential of the pyrazole scaffold in creating advanced chemical biology tools for molecular detection. Future investigations could focus on synthesizing and characterizing biosensors derived from This compound to explore their specific sensing capabilities for a range of biological analytes.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, but the future lies in refining these methods for greater efficiency, selectivity, and sustainability. mdpi.commdpi.com For 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine, future research will likely concentrate on advanced synthetic strategies that offer superior control over the molecular architecture.

The presence of a stereocenter in the oxolane (tetrahydrofuran) ring of this compound makes the development of asymmetric synthetic routes a critical area of future research. The biological activity and material properties of chiral molecules are often enantiomer-dependent. Therefore, methods that can selectively produce one enantiomer over the other are of high value.

Tremendous effort has been dedicated to the asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives using both organo- and metal-catalysis. researchgate.netrsc.org Future work on this compound could adapt these existing strategies. For instance, a highly efficient one-pot method for the enantioselective synthesis of 1,3-oxazolidines and 1,3-oxazinanes has been reported, proceeding through hemiaminal intermediates catalyzed by a chiral magnesium phosphate. nih.gov A similar strategy could conceivably be developed starting from a chiral oxolane precursor to ensure the stereospecific construction of the target molecule.

Key research objectives in this area would include:

Catalyst Development: Designing novel chiral catalysts (both metal-based and organocatalysts) that can effectively control the stereochemistry of the oxolane moiety during its incorporation or during the pyrazole ring formation.

Substrate-Controlled Synthesis: Exploring synthetic pathways that leverage a chiral starting material, such as an enantiopure 3-(hydroxymethyl)oxolane derivative, to guide the stereochemical outcome of the final product.

For a molecule like this compound, machine learning models, particularly sequence-to-sequence and transformer-based architectures like SynFormer, could be employed. chemrxiv.org These models treat molecules as sequences (SMILES strings) or graphs and predict reactants from a given product. engineering.org.cnchemrxiv.org

AI Model TypeApplication in RetrosynthesisPotential Advantage for Target Compound
Template-Based ModelsApplies known reaction rules (templates) extracted from reaction databases.High accuracy for reactions within the model's known chemical space.
Template-Free Models (e.g., Seq2Seq)"Translates" a product molecule into reactant molecules without explicit rules.Can discover entirely novel or unconventional synthetic routes. engineering.org.cn
Graph-Based ModelsRepresents molecules as graphs to better capture complex structural relationships.Improved understanding of bond-breaking and formation for the pyrazole and oxolane rings.

The application of such AI tools could reduce the number of synthetic steps and identify more cost-effective or environmentally friendly starting materials, accelerating the laboratory synthesis of this compound. researchgate.net

Advanced Computational and Data Science Integration

The integration of computational chemistry and data science is accelerating the discovery and optimization of new molecules. nih.gov For this compound, these tools offer a path to rapidly screen its potential and refine its structure for specific functions.

Big data analytics, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) modeling and high-throughput virtual screening (HTVS), allows researchers to sift through enormous chemical libraries to find promising candidates. nih.gov The pyrazole scaffold is a common feature in many biologically active compounds, and large datasets of these molecules exist. mdpi.comnih.govnih.gov

A data-driven approach could be used to predict the properties of this compound. By developing QSAR models based on known pyrazole derivatives, researchers could forecast its potential efficacy against various biological targets, such as kinases or cancer cell lines. nih.govchemmethod.com For example, a recent study used HTVS to screen over 12,000 pyrazole compounds from the PubChem database to identify novel CDK8 inhibitors for cancer therapy. chemmethod.com This highlights how large-scale computational screening can efficiently pinpoint molecules with high potential, a process that could be applied to assess and prioritize the study of this compound.

Beyond just screening existing molecules, AI is now being used to design entirely new ones. ijpsjournal.com Generative models, including recurrent neural networks (RNNs), generative adversarial networks (GANs), and transformers, can learn the underlying rules of chemical space from data and then generate novel molecular structures with desired properties. ijpsjournal.commdpi.com

In the context of this compound, AI could be used for:

Lead Optimization: Starting with the base structure, AI models could suggest modifications to enhance a specific property, such as binding affinity to a protein target or improved pharmacokinetic profiles.

Scaffold Hopping: Generative AI could design structurally novel compounds that mimic the key pharmacophoric features of this compound but possess a different core structure, potentially leading to improved properties or new intellectual property.

De Novo Design: AI algorithms could design new molecules from scratch that are optimized for a specific biological target, potentially arriving at the this compound structure or its analogs independently.

Innovative Applications in Material Science

While pyrazole derivatives are heavily researched in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for material science. mdpi.com The compound this compound possesses several features that suggest potential for future materials research:

Coordination Sites: The two adjacent nitrogen atoms of the pyrazole ring, the amine group, and the ether oxygen of the oxolane ring can all act as coordination sites for metal ions. This makes the molecule a potential building block (ligand) for creating metal-organic frameworks (MOFs) or other coordination polymers.

Hydrogen Bonding: The amine group (NH2) and the pyrazole N-H (in its tautomeric form) are capable of forming strong hydrogen bonds. This could be exploited in the design of supramolecular assemblies, liquid crystals, or polymers with specific thermal or mechanical properties.

Energetic Materials: Pyrazole-based compounds are being investigated as high-density energetic materials due to their high nitrogen content and structural stability. researchgate.net A study integrating machine learning and density functional theory (DFT) was used to design and predict the properties of novel pyrazole-based energetic materials, with some designed compounds having predicted densities over 2.0 g/cm³. researchgate.net The specific substituents on this compound would need to be evaluated to determine its suitability for such applications.

Potential Application AreaRelevant Structural FeatureFuture Research Direction
Metal-Organic Frameworks (MOFs)Multiple metal coordination sites (N, O atoms). mdpi.comSynthesis and characterization of MOFs for gas storage or catalysis.
Functional PolymersHydrogen bonding capabilities, potential for polymerization.Development of specialty polymers with tailored thermal or optical properties.
FluorophoresHeteroaromatic pyrazole core. researchgate.netInvestigation of photophysical properties for use in sensors or imaging agents.

The exploration of this compound in material science remains a nascent field, representing a significant opportunity for discovery and innovation.

Design of Functional Materials (e.g., Polymers, Liquid Crystals)

The unique architecture of this compound, featuring a reactive amino group and a flexible oxolane substituent, suggests its potential as a building block for novel functional materials.

The presence of the 5-aminopyrazole moiety opens avenues for its incorporation into polymeric structures. The amino group can serve as a reactive handle for polymerization reactions, such as polycondensation or as a monomer in the synthesis of polyamides or polyimines. The pyrazole ring itself can be part of the polymer backbone, potentially imparting thermal stability and specific electronic properties to the resulting material. The oxolane group, with its polarity and hydrogen bond accepting capability, could influence the polymer's solubility, morphology, and mechanical properties.

Furthermore, the rigid, planar structure of the pyrazole ring is a feature found in many liquid crystalline compounds. rsc.org By attaching long alkyl or alkoxy chains to the pyrazole or phenyl rings of related structures, researchers have successfully created silver-based ionic liquid crystals. rsc.org This suggests that derivatives of this compound, perhaps through functionalization of the amino group or the pyrazole ring, could be designed to exhibit mesomorphic phases. The oxolane substituent could play a crucial role in modulating the melting and clearing points of such liquid crystals.

Table 1: Potential Polymerization Strategies for this compound

Polymerization TypeReactive Site on CompoundPotential Co-monomerResulting Polymer ClassPotential Properties
Polycondensation5-amino groupDiacyl chlorides, Dicarboxylic acidsPolyamideHigh thermal stability, specific solubility
Polyaddition5-amino groupDiisocyanatesPolyureaElastomeric properties, hydrogen bonding networks
Ring-opening polymerizationOxolane ring (theoretical)-PolyetherIncreased flexibility, altered polarity

Theoretical Optoelectronic or Catalytic Applications

Computational studies are a powerful tool to predict the properties of novel molecules before their synthesis. nih.govacs.orgeurasianjournals.com For this compound, theoretical calculations could elucidate its potential in optoelectronics and catalysis.

Optoelectronic Properties: Pyrazole derivatives are known to be fluorescent and are used in the development of fluorescent probes. nih.govresearchgate.netdntb.gov.uabenthamdirect.comnih.gov Theoretical studies, using methods like Density Functional Theory (DFT), could predict the absorption and emission spectra of this compound and its derivatives. acs.orgacs.org Such studies can help in designing molecules with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The interplay between the electron-donating amino group and the pyrazole ring, influenced by the oxolane substituent, would be a key area of computational investigation.

Interdisciplinary Research with Other Fields

The fusion of chemistry with biology and physics opens up new frontiers for the application of novel molecules.

Integration with Biophysical Techniques

Biophysical techniques rely on probes to study biological systems. Pyrazole derivatives have been successfully developed as fluorescent probes for bioimaging. nih.govdntb.gov.uabenthamdirect.comnih.govnih.gov The inherent fluorescence of some pyrazoles can be modulated by their environment or by binding to specific analytes. researchgate.net It is conceivable that this compound or its derivatives could be developed as fluorescent probes. The oxolane group might enhance cell permeability and localization. Biophysical studies could explore its use in fluorescence microscopy, fluorescence resonance energy transfer (FRET) studies, or as a stain for specific cellular compartments. nih.gov

Role in New Chemical Biology Paradigms

Chemical biology seeks to understand and manipulate biological systems using chemical tools. Aminopyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds. nih.govnih.gov The compound this compound could serve as a starting point for the synthesis of libraries of compounds to be screened for biological activity. For instance, aminopyrazoles have been investigated for their potential to form reactive metabolites, a crucial aspect in drug discovery. acs.org Furthermore, the development of pyrazole-based probes for detecting specific ions or biomolecules in living cells is a burgeoning area of research. nih.govnih.gov This compound could be a scaffold for creating probes for novel biological targets.

Unexplored Reactivity and Derivatization Pathways

The synthetic versatility of the 5-aminopyrazole core is well-documented, yet specific pathways for this compound remain to be explored.

Investigation of Unconventional Reaction Types

The 5-aminopyrazole system possesses multiple nucleophilic sites (the amino group, the N1 nitrogen, and the C4 carbon), leading to complex and sometimes unexpected reactivity. beilstein-journals.orgpublish.csiro.aursc.org This opens the door to investigating unconventional reaction types.

Domino and Multicomponent Reactions: 5-Aminopyrazoles are excellent substrates for domino and multicomponent reactions, which allow for the rapid construction of complex heterocyclic systems in a single step. publish.csiro.aunih.govresearchgate.netnuph.edu.uaacs.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction of this compound with various electrophiles under different conditions could lead to a diverse range of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.orgchim.it The influence of the oxolane substituent on the regioselectivity of these reactions would be of significant interest.

Table 2: Potential Unconventional Reactions and Derivatizations

Reaction TypeReagentsPotential ProductsResearch Focus
Multicomponent Domino ReactionAldehydes, β-dicarbonyl compoundsFused pyrazolo-pyridinesRapid access to complex scaffolds nih.govbeilstein-journals.org
Ambident Nucleophilic AlkylationDonor-acceptor cyclopropanesC4- or N-alkylated pyrazolesExploring regioselectivity and further cyclizations rsc.org
Oxidative C-H/N-H AnnulationAlkynesFused heterocyclic systemsAtom-economical synthesis of novel ring systems

The exploration of these future research directions for this compound holds the promise of uncovering new functional materials, catalytic systems, and biologically active compounds, thereby enriching the field of heterocyclic chemistry.

Synthesis of Highly Complex Analogues for Research Tools

The pursuit of novel molecular probes and therapeutic agents often necessitates the chemical modification of known pharmacophores to explore new chemical space and enhance biological activity. The compound this compound serves as a valuable scaffold for the generation of more intricate analogues. Its structure, featuring a reactive primary amine on the pyrazole ring and a flexible oxolane substituent, offers multiple points for diversification, making it an attractive starting point for developing sophisticated research tools.

The 5-aminopyrazole moiety is a well-established and versatile building block in medicinal chemistry. beilstein-journals.org The amino group acts as a potent nucleophile, enabling a wide array of chemical transformations. This reactivity is central to the synthesis of highly complex analogues designed to probe biological systems, map receptor binding sites, or serve as leads for drug discovery programs.

One of the most common strategies for elaborating the 5-aminopyrazole core involves its reaction with 1,3-dielectrophiles. This approach leads to the construction of fused heterocyclic systems, significantly increasing the molecular complexity and rigidity of the original scaffold. For instance, cyclocondensation reactions can be employed to create bicyclic nitrogen heterocycles like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines. beilstein-journals.org These fused systems are prevalent in compounds targeting kinases, G-protein coupled receptors, and other important biological targets.

Furthermore, the primary amine of this compound can be readily acylated with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amide, sulfonamide, and urea (B33335) derivatives, respectively. These modifications allow for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functional groups that can form key interactions—such as hydrogen bonds or hydrophobic contacts—with a biological target. The synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential antitumor agents is an example of this approach. mdpi.com

The development of complex analogues also leverages modern synthetic methodologies, including multicomponent reactions. A catalyst-free, one-pot, four-component domino reaction has been successfully used to synthesize novel 1H-furo[2,3-c]pyrazole-4-amines, demonstrating an efficient pathway to complex pyrazole-containing structures. researchgate.net Such strategies are invaluable for rapidly generating libraries of diverse compounds for high-throughput screening. By applying these established principles of pyrazole chemistry, this compound can be transformed into a vast array of more complex analogues, each with the potential to be a highly specific and potent research tool.

Q & A

Q. What are the established synthetic routes for 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation of precursors such as tetrahydrofuran-derived alkyl halides and pyrazole intermediates. Key steps include:

  • Cycloaddition reactions : Formation of the pyrazole core under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like DMF or THF .
  • N-Alkylation : Introduction of the oxolane (tetrahydrofuran) moiety via nucleophilic substitution, requiring bases like triethylamine to deprotonate the pyrazole amine .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields heavily dependent on solvent selection and catalyst presence (e.g., Pd for cross-coupling steps) .

Optimization Tips :

  • Elevated temperatures (>80°C) may lead to side reactions (e.g., oxidation of the tetrahydrofuran ring).
  • Anhydrous conditions prevent hydrolysis of sensitive intermediates .

Q. How can contradictory spectral data (e.g., ambiguous NMR assignments) be resolved?

Contradictions often arise from dynamic processes (e.g., ring puckering in the oxolane group) or impurities. Strategies include:

  • Variable-Temperature NMR : Identifies conformational exchange broadening signals (e.g., coalescence temperatures >40°C) .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to resolve overlapping signals .
  • Complementary X-ray Analysis : Provides definitive bond connectivity and spatial arrangement .

Q. What computational methods are suitable for predicting biological interactions of this compound?

  • Molecular Docking (AutoDock Vina) : Screens binding affinities to targets like kinase enzymes, leveraging the pyrazole’s hydrogen-bonding capability .
  • MD Simulations (GROMACS) : Models solvation effects and stability of ligand-receptor complexes over 100-ns trajectories .
  • DFT Calculations (Gaussian) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can synthetic yields be improved while minimizing byproducts?

  • DoE (Design of Experiments) : Optimizes variables (e.g., solvent polarity, catalyst loading) using response surface methodology .
  • In Situ Monitoring : ReactIR tracks intermediate formation to abort reactions before side-product dominance .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity .

Q. What strategies address low reproducibility in biological activity assays?

  • Strict Solvent Controls : Use DMSO-free buffers to avoid artifactual aggregation .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT) to confirm mechanism .
  • Metabolite Profiling : LC-MS identifies oxidative metabolites that may interfere with activity .

Methodological Guidance for Data Contradictions

  • Case Study : Conflicting 13^13C NMR shifts for the oxolane methylene group (δ 65 vs. 70 ppm) may indicate polymorphism. Cross-validate with PXRD to identify crystalline forms .
  • Reference Standards : Compare with structurally validated analogs (e.g., 1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.